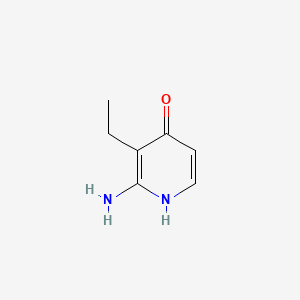

2-Amino-3-ethylpyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-amino-3-ethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H10N2O/c1-2-5-6(10)3-4-9-7(5)8/h3-4H,2H2,1H3,(H3,8,9,10) |

InChI Key |

JWLWJVZJUHLTRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=CC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Ethylpyridin 4 Ol and Analogues

De Novo Ring Synthesis Approaches

De novo synthesis involves the construction of the pyridine (B92270) ring from acyclic precursors. These methods offer the advantage of building a highly substituted pyridine core in a single or few steps.

Multicomponent Reaction Strategies for Pyridinol Core Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This approach is particularly valuable for creating molecular diversity and complexity in a streamlined manner. researchgate.net For the synthesis of pyridinol cores, MCRs can bring together various fragments to construct the heterocyclic ring with the desired substituents.

A common strategy involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl acetoacetate), and an ammonia (B1221849) source. nih.govscielo.org.mx For instance, a one-pot reaction of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst can yield highly functionalized 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net The specific starting materials can be chosen to introduce the ethyl group at the 3-position and to facilitate the formation of the 4-hydroxyl group, either directly or through a subsequent hydrolysis step.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | Malononitrile | β-Ketoester | Base (e.g., ammonium (B1175870) hydroxide) | 2-Amino-3-cyano-4H-pyran |

| Enaminone | Malononitrile | Primary Amine | Solvent-free, heat | 2-Aminopyridine derivative |

| Aryl Aldehyde | Methyl Ketone | Malononitrile | Ammonium Acetate, FePO4 | 4,6-Disubstituted 2-aminopyridine-3-carbonitrile |

The versatility of MCRs allows for the synthesis of a wide range of substituted 2-aminopyridines by varying the starting components. nih.govresearchgate.net

Cyclocondensation Reactions for Pyridine Ring Construction

Cyclocondensation reactions involve the formation of a ring through the intramolecular or intermolecular condensation of one or more molecules, typically with the elimination of a small molecule like water or ammonia. beilstein-journals.orgresearchgate.net These reactions are fundamental to the synthesis of many heterocyclic systems, including pyridines. baranlab.orgijpsonline.com

One classical approach is the Hantzsch pyridine synthesis, which, in its modified forms, can be adapted to produce pyridinol derivatives. Generally, this involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. ijpsonline.com Another strategy involves the cyclization of β-ketoenamides, which can be prepared and then cyclized to form functionalized pyridines. beilstein-journals.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules have also emerged as a powerful tool for the de novo construction of pyridine rings, offering high regioselectivity. researchgate.net

| Reaction Type | Key Precursors | Conditions | Product Feature |

| Hantzsch-type Annulation | Oximes, trifluoromethyl-diketones, aldehydes | NH4I, triethylamine (B128534) | 2,3,4,6-tetrasubstituted pyridines ijpsonline.com |

| β-Ketoenamide Cyclocondensation | β-Ketoenamides | TMSOTf/DIPEA | Functionalized pyridine derivatives beilstein-journals.org |

| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Nitriles, Alkynes | Transition metal catalyst (e.g., Co, Ni) | Highly substituted pyridines researchgate.net |

Functionalization of Pre-existing Pyridine Systems

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring. This approach is often used in late-stage functionalization to introduce specific groups onto a pyridine scaffold.

Regioselective Introduction of Amino and Hydroxyl Groups

The introduction of amino and hydroxyl groups onto a pyridine ring requires careful control of regioselectivity due to the inherent electronic properties of the heterocycle. nih.govbeilstein-journals.org The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the 2- and 4-positions, while electrophilic substitution is more challenging and typically occurs at the 3-position. wikipedia.org

A common method for introducing an amino group is through a nitration-reduction sequence. Direct nitration of pyridine is often difficult and requires harsh conditions, yielding the 3-nitro isomer. wikipedia.orgslideshare.net However, the presence of activating or directing groups can influence the position of nitration. For instance, pyridine N-oxides can be nitrated at the 4-position, followed by reduction of the nitro group and deoxygenation of the N-oxide to yield a 4-aminopyridine. wikipedia.orggcwgandhinagar.com A more recent method for meta-nitration of pyridines involves a dearomatization-rearomatization sequence via oxazino-pyridine intermediates, allowing for nitration under milder conditions. nih.govacs.org

The reduction of the resulting nitropyridine to an aminopyridine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Table of Nitration and Reduction Methods

| Starting Material | Nitrating Agent | Position of Nitration | Reducing Agent for Nitro Group |

|---|---|---|---|

| Pyridine | KNO3/H2SO4, 300°C | 3-position slideshare.net | Catalytic Hydrogenation |

| Pyridine N-Oxide | H2SO4/HNO3 | 4-position gcwgandhinagar.com | Sn/HCl |

Halogenation of the pyridine ring provides a handle for subsequent nucleophilic substitution reactions to introduce amino or hydroxyl groups. wikipedia.org Halopyridines, particularly those with halogens at the 2- or 4-positions, are susceptible to nucleophilic attack. gcwgandhinagar.com Fluoropyridines are generally the most reactive towards nucleophilic substitution. iust.ac.ir

A 2- or 4-halopyridine can be reacted with ammonia or an amine to introduce an amino group, or with a hydroxide (B78521) source to install a hydroxyl group, which exists in equilibrium with its pyridone tautomer. iust.ac.ir The regioselective halogenation of pyridines can be achieved through various methods, including the use of specifically designed phosphine (B1218219) reagents that facilitate halogenation at the 4-position. researchgate.net

Table of Halogenation and Nucleophilic Substitution

| Pyridine Derivative | Halogenating Agent | Position of Halogenation | Nucleophile | Product |

|---|---|---|---|---|

| Pyridine | Br2, charcoal catalyst | 3-position slideshare.net | NH3 | 3-Aminopyridine |

| Pyridine | Designed phosphine reagent/halide source | 4-position researchgate.net | NaOH | Pyridin-4-ol |

This two-step process of halogenation followed by nucleophilic substitution offers a versatile route to introduce amino and hydroxyl functionalities at specific positions on the pyridine ring, which is essential for the synthesis of compounds like 2-Amino-3-ethylpyridin-4-ol.

Alkylation and Arylation at Specific Positions

The alkylation and arylation of 2-amino-pyridin-4-ol systems are complex due to the presence of multiple reactive sites: the exocyclic amino group, the ring nitrogen, and the hydroxyl group. The 4-hydroxy group exists in tautomeric equilibrium with its corresponding pyridone form, 2-amino-3-ethyl-1H-pyridin-4-one. The outcome of alkylation (N-alkylation vs. O-alkylation) is highly dependent on reaction conditions.

Key factors influencing the regioselectivity of alkylation on the pyridone tautomer include the nature of the metal cation, the solvent, and the alkylating agent. researchgate.net For instance, in the alkylation of 2-pyridone salts, using a non-polar solvent like benzene (B151609) tends to favor N-alkylation, whereas polar aprotic solvents such as dimethylformamide (DMF) promote O-alkylation. researchgate.net Silver salts of pyridones have been shown to favor O-alkylation, particularly in nonpolar media. researchgate.net

Modern methods offer alternative routes for functionalization. For example, bench-stable N-(1-alkoxyvinyl) 2-halopyridinium salts can undergo unusually mild SNAr substitutions with amine nucleophiles at room temperature without the need for transition metal catalysts, providing a route to N-substituted 2-aminopyridine derivatives. acs.org Furthermore, acid-catalyzed, solvent-dependent chemoselective reactions can achieve either N-alkylation or C-alkylation on unprotected arylamines using ortho-quinone methides, showcasing the tunability of synthetic outcomes. acs.org

| Condition | Predominant Product | Rationale/Example System | Reference |

|---|---|---|---|

| Sodium Salt, Polar Aprotic Solvent (e.g., DMF) | O-Alkylation | Favors reaction at the more electronegative oxygen atom in 2-pyridone systems. | researchgate.net |

| Sodium Salt, Non-Polar Solvent (e.g., Benzene) | N-Alkylation | Promotes reaction at the nitrogen atom in 2-pyridone systems. | researchgate.net |

| Silver Salt, Non-Polar Solvent | O-Alkylation | Proposed to result from heterogeneous reaction on the silver salt surface. | researchgate.net |

| Acid Catalyst (Pentafluorophenol), Toluene | N-Alkylation | Selective C-N bond formation in the reaction of anilines with o-hydroxybenzyl alcohols. | acs.org |

| Acid Catalyst (Pentafluorophenol), HFIP | C-Alkylation | Solvent switch to hexafluoroisopropanol (HFIP) favors regioselective C-C bond formation. | acs.org |

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of 2-Amino-3-ethylpyridin-4-ol, particularly those with stereocenters at the 3-position or on side chains, requires sophisticated asymmetric synthesis techniques. While direct stereoselective synthesis of the title compound is not widely documented, methods developed for related chiral heterocycles provide a clear framework.

One powerful strategy involves the use of chiral auxiliaries derived from readily available natural products. For example, monoterpenes like (−)-isopulegol can be converted into chiral aminodiol ligands. mdpi.com These ligands are effective in catalyzing stereoselective transformations, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com Another well-established approach is the Andersen synthesis, which uses diastereomerically pure menthyl p-toluenesulfinate to generate a wide range of chiral sulfoxides. acs.org These chiral sulfinyl compounds are valuable intermediates for asymmetric synthesis.

A different approach involves the dearomatization of the pyridine ring. Chiral 1-acyl-4-methoxypyridinium salts, formed by reacting a 4-methoxypyridine (B45360) with a chiral acylating agent, can undergo diastereoselective addition of Grignard reagents to produce chiral 2,3-dihydro-4-pyridones. acs.org These intermediates are versatile precursors for synthesizing chiral piperidines and related structures.

| Methodology | Chiral Source/Auxiliary | Intermediate/Product Type | Reference |

|---|---|---|---|

| Catalytic Enantioselective Addition | (-)-Isopulegol-derived aminodiols | Chiral alcohols | mdpi.com |

| Stoichiometric Chiral Auxiliary | (1R,2S,5R,SS)-(-)-Menthyl p-toluenesulfinate | Enantiomerically pure sulfoxides | acs.org |

| Diastereoselective Nucleophilic Addition | Chiral 1-acyl-4-methoxypyridinium salts | Chiral 2,3-dihydro-4-pyridones | acs.org |

| Diastereoselective Synthesis | Diacetone-d-glucose (DAG) | Diastereomerically pure sulfinates | acs.org |

Green Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are efficient, produce minimal waste, and use environmentally benign materials. The synthesis of 2-aminopyridine analogues has benefited significantly from the application of green chemistry principles.

A prominent green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and procedural simplicity. nih.gov Efficient, one-pot MCRs for synthesizing 2-aminopyridine derivatives have been developed under solvent-free conditions. nih.govresearchgate.net

The replacement of volatile organic solvents with greener alternatives is another key aspect. Water or aqueous ethanol (B145695) has been successfully employed as a solvent for the synthesis of related heterocyclic systems like 2-arylimidazo[1,2-a]pyridines, which are synthesized from 2-aminopyridines. nih.govroyalsocietypublishing.org These reactions are often catalyzed by simple, non-toxic reagents. In some cases, inexpensive and biodegradable materials like eggshell powder have been used as heterogeneous catalysts. researchgate.net Further reducing environmental impact, some protocols utilize microwave irradiation or mechanochemical methods (grindstone chemistry) to accelerate reactions and eliminate the need for bulk solvents. researchgate.netnih.gov

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, reduced waste. | One-pot synthesis of 2-amino-3-cyanopyridines from enaminones. | nih.gov |

| Aqueous Media | Use of water or aqueous ethanol as a safe, non-toxic solvent. | DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines. | royalsocietypublishing.org |

| Solvent-Free Conditions | Reactions run neat, often with microwave or mechanical energy input. | Solvent-free synthesis of 2-aminopyridines via MCR. | researchgate.net |

| Biodegradable Catalyst | Use of inexpensive, non-toxic, and renewable catalysts. | Synthesis of pyrazolo-phthalazine derivatives using eggshell powder. | researchgate.net |

Process Optimization and Reaction Engineering in Laboratory and Pilot Scale Studies

Translating a laboratory synthesis to a pilot or industrial scale introduces challenges related to safety, efficiency, cost, and robustness. For pyridinone-based structures, process development focuses on creating safe, scalable, and high-yield procedures.

Continuous flow chemistry offers a modern solution to many scale-up challenges. Flow reactors can safely handle highly exothermic or high-pressure reactions by virtue of their small internal volume and high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. researchgate.net This technology enables the use of reaction conditions, such as very high temperatures, that would be hazardous in large batch reactors. A hybrid flow-batch model was successfully used for the efficient synthesis of a 2-(dimethylamino)-6-methylpyridin-4-ol (B3179808) intermediate, demonstrating the power of flow chemistry to achieve process intensification and generate significant quantities of material quickly. researchgate.net

| Challenge | Solution/Strategy | Example | Reference |

|---|---|---|---|

| Thermal Runaway Risk | Calorimetric analysis to quantify reaction exotherms; controlled addition of reagents. | Controlled addition of Boc2O solution during scale-up of a pyridoxazinone synthesis. | acs.org |

| Poor Yield/Purity | Modification of reaction sequence, reagents, and workup conditions (e.g., pH adjustment). | Optimized spirocyclization conditions increased yield by nearly 4x. | acs.org |

| Difficult or Hazardous Conditions | Implementation of continuous flow chemistry to enable high temperatures/pressures safely. | Use of a tube reactor for a high-temperature Claisen rearrangement. | researchgate.net |

| Low Throughput | Process intensification using a hybrid flow-batch model. | Generation of 120 g/h of a key pharmaceutical intermediate using a flow protocol. | researchgate.net |

Chemical Reactivity and Advanced Derivatization of 2 Amino 3 Ethylpyridin 4 Ol

Electrophilic and Nucleophilic Transformations at the Pyridine (B92270) Ring

The pyridine ring in 2-Amino-3-ethylpyridin-4-ol possesses a unique reactivity profile due to the combined electronic effects of its heteroatom and substituents. The nitrogen atom in the ring makes the system electron-deficient compared to benzene (B151609), generally directing electrophilic substitution to the 3- and 5-positions and making such reactions difficult. Conversely, the powerful electron-donating effects of the amino and hydroxyl groups via resonance counteract this deficiency. These groups preferentially increase the electron density at the ortho and para positions relative to themselves.

Consequently, electrophilic aromatic substitution (SEAr) reactions, such as nitration or halogenation, are directed to the positions activated by the -NH2 and -OH groups. The most probable sites for electrophilic attack would be the C5 and C3 positions, though steric hindrance from the adjacent ethyl group at C3 might influence the regioselectivity.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group and strong electron-withdrawing groups to activate the ring. semanticscholar.org While the inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, the electron-donating substituents in 2-Amino-3-ethylpyridin-4-ol make standard SNAr reactions less favorable unless a leaving group is present at an activated position (C2, C4, C6). nih.gov However, reactions like the Chichibabin amination, which proceed on unsubstituted pyridines, are unlikely given the existing amino substituent.

Reactivity of Amino and Hydroxyl Functionalities

The exocyclic amino and hydroxyl groups are primary sites for derivatization. The amino group, a potent nucleophile, can readily undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO2) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups.

The hydroxyl group, which exists in equilibrium with its pyridone tautomer, also exhibits characteristic reactivity:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation (Esterification): Reaction with acylating agents to form esters.

Deprotonation: As a weak acid, the hydroxyl group can be deprotonated by a suitable base to form a pyridinolate anion, which is a stronger nucleophile and can enhance reactivity in subsequent coordination or substitution reactions.

The reactivity of these functional groups allows for the synthesis of a broad portfolio of derivatives, enabling the fine-tuning of the molecule's electronic and steric properties for various applications, including the development of advanced ligands. researchgate.net

Formation of Schiff Bases and Related Imines for Ligand Development

The primary amino group at the C2 position is a key handle for synthesizing Schiff bases (also known as imines). This is achieved through a condensation reaction with various carbonyl compounds, such as aldehydes and ketones. dergipark.org.trfud.edu.ng The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to form the characteristic azomethine (-C=N-) double bond. fud.edu.ng

The general reaction is as follows: R-CHO + H₂N-(C₅H₂N(C₂H₅)(OH)) → R-CH=N-(C₅H₂N(C₂H₅)(OH)) + H₂O

The resulting Schiff base ligands are of significant interest in coordination chemistry. The imine nitrogen introduces an additional coordination site, enhancing the ligand's denticity and chelating ability. nih.gov By selecting different aldehydes or ketones, researchers can systematically modify the steric and electronic properties of the ligand, influencing the geometry and stability of the resulting metal complexes. nih.gov For example, using aromatic aldehydes can introduce extended π-systems, which can be beneficial for creating specific electronic or photophysical properties in the final complex. dergipark.org.tr

| Carbonyl Compound | Resulting Schiff Base Type | Potential Modification |

|---|---|---|

| Salicylaldehyde | Aldimine | Introduces a phenolic -OH group for additional coordination |

| Benzaldehyde | Aldimine | Adds a basic phenyl group |

| Vanillin | Aldimine | Incorporates methoxy (B1213986) and hydroxyl groups for further functionalization nih.gov |

| Acetylacetone | Ketimine | Creates a β-ketoimine moiety capable of keto-enol tautomerism |

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

2-Amino-3-ethylpyridin-4-ol and its Schiff base derivatives are versatile ligands for a wide range of metal ions due to the presence of multiple donor atoms (N, O). nih.govjocpr.com Metal complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, nitrates) in a suitable solvent, often with gentle heating. nih.gov The resulting complexes can be characterized by various techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to determine their structure and bonding. nih.govnih.gov

The molecule possesses three potential coordination sites: the pyridine ring nitrogen (N_py), the amino nitrogen (N_amino), and the hydroxyl oxygen (O_hydroxyl). This allows it to function with varying denticity.

Monodentate: Coordination through only one donor atom, most commonly the pyridine nitrogen.

Bidentate: Chelation involving two donor atoms. A common mode for related aminohydroxypyridines is through the pyridine nitrogen and the deprotonated hydroxyl oxygen (N_py, O⁻), forming a stable five- or six-membered chelate ring. nih.gov Another possibility is coordination via the pyridine nitrogen and the amino nitrogen (N_py, N_amino).

Tridentate: In some coordination environments, all three donor atoms could potentially bind to a single metal center, although this may be sterically constrained. nih.gov

Bridging Ligand: The ligand can bridge two or more metal centers. For instance, the amino group has been shown to bridge two silver ions in a complex of 2-amino-3-methylpyridine (B33374), suggesting a similar capability for 2-Amino-3-ethylpyridin-4-ol. mdpi.com

The formation of chelate rings with metal ions generally leads to thermodynamically more stable complexes compared to coordination with comparable monodentate ligands, an effect known as the chelate effect. nih.gov

The coordination number and the nature of the metal ion and ligand determine the final geometry of the complex. libretexts.orglibretexts.org Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgcsbsju.edu

Tetrahedral: Often found with a coordination number of four.

Square Planar: Common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) with a coordination number of four. libretexts.org

Octahedral: The most common geometry for complexes with a coordination number of six. libretexts.org

In complexes with related aminopyridine ligands, distorted geometries are frequently observed. For example, silver(I) complexes with 2-amino-3-methylpyridine have been found to adopt distorted trigonal and distorted tetrahedral geometries. mdpi.com The specific geometry is a result of minimizing steric repulsion between ligands while maximizing the strength of the metal-ligand bonds. csbsju.edu

| Coordination Number | Molecular Geometry | Example Ion Configuration |

|---|---|---|

| 2 | Linear | Ag(I) |

| 4 | Tetrahedral | Zn(II), Co(II) libretexts.org |

| 4 | Square Planar | Ni(II), Cu(II) libretexts.org |

| 5 | Trigonal Bipyramidal / Square Pyramidal | - |

| 6 | Octahedral | Co(II), Ni(II), Cu(II) libretexts.org |

The ability of 2-Amino-3-ethylpyridin-4-ol to act as a bridging ligand is crucial for the construction of coordination polymers. These are extended structures where metal ions (or clusters) are linked by organic ligands. A study on a silver(I) complex with 2-amino-3-methylpyridine demonstrated the formation of a polymeric structure where the amino group bridges two silver ions. mdpi.com This precedent strongly suggests that 2-Amino-3-ethylpyridin-4-ol could be employed in a similar fashion to create 1D, 2D, or 3D metal-organic networks. hhu.de

Furthermore, the presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (N_py and O_hydroxyl) makes the ligand and its metal complexes excellent candidates for forming supramolecular assemblies. nih.gov Hydrogen bonds and other non-covalent interactions (like π-stacking between pyridine rings) can link individual complex units into higher-order structures, influencing crystal packing and material properties. hhu.de The hydroxyl and amino groups can form robust hydrogen bonds, which play a significant role in stabilizing the crystal lattice of the resulting coordination compounds. mdpi.com

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry, enabling the modification of complex molecules at a late point in their synthesis to rapidly generate analogs for structure-activity relationship (SAR) studies. This approach avoids the need for de novo synthesis for each new derivative, making it a more efficient method for optimizing lead compounds. nih.gov For the 2-aminopyridine (B139424) scaffold, which is a common pharmacophore in drug discovery, LSF allows for the exploration of chemical space around a core structure to enhance potency, selectivity, and pharmacokinetic properties.

Research into related 2-aminopyridine structures, such as 2-amino-4-methylpyridine (B118599), has shown that the position-6 of the pyridine ring is particularly amenable to substitution. nih.gov This position is often targeted for introducing various functional groups to modulate biological activity. Computational and synthetic studies have identified this site as being tolerant to the introduction of substituents, making it a key focus for diversification strategies. nih.gov

Diversification via Position-6 Substitution

A primary strategy for the diversification of 2-aminopyridine analogs involves the functionalization at the C-6 position. This is often achieved by first protecting the 2-amino group, followed by lithiation at the 6-position and subsequent reaction with an electrophile.

For instance, in the synthesis of 2-amino-4-methylpyridine analogues, the amino group is first protected (e.g., as a 2,5-dimethyl-1H-pyrrol-1-yl group). The protected intermediate can then be treated with n-butyllithium (n-BuLi) to generate a carbanion at the 6-position. This nucleophile can then react with various electrophiles, such as aldehydes, to install new side chains. Subsequent deprotection yields the diversified 2-aminopyridine derivatives. nih.gov

A typical reaction sequence is detailed below:

Protection: The starting 2-aminopyridine derivative is reacted with a suitable protecting group.

Lithiation: The protected compound is treated with n-BuLi at low temperatures (e.g., -20 °C to -10 °C) in an ethereal solvent to achieve selective deprotonation at the C-6 position. nih.gov

Electrophilic Quench: The resulting organolithium intermediate is reacted with an electrophile, such as acetaldehyde (B116499) (CH₃CHO), to introduce a hydroxypropyl group. nih.gov

Deprotection: The protecting group is removed under specific conditions, for example, by refluxing with hydroxylamine (B1172632) hydrochloride in an ethanol (B145695)/water mixture, to yield the final functionalized product. nih.gov

This multi-step process allows for the introduction of a wide variety of substituents at the C-6 position, serving as a powerful tool for generating a library of analogs.

Advanced Derivatization Reactions

Further diversification can be achieved through reactions on the newly installed functional groups. For example, a hydroxyl group introduced at the C-6 side chain can be a handle for subsequent modifications like fluorination or O-alkylation.

Fluorination: Fluorine atoms are often incorporated into drug candidates to improve metabolic stability and binding affinity. A hydroxyl group can be converted to a fluoro group using fluorinating agents. One such method involves using perfluorobutane sulfonyl fluoride (B91410) (PBSF) in the presence of a base like triethylamine (B128534) (Et₃N) and a fluoride source such as (NEt₃)(HF)₃. nih.gov

O-Alkylation: The hydroxyl group can also be alkylated to introduce ether functionalities. This is typically achieved by reacting the alcohol with an alkyl halide (e.g., methyl iodide or 2-fluoroethyl bromide) in the presence of a base like sodium hydride (NaH) or calcium hydride (CaH₂). nih.gov

The table below summarizes key derivatization reactions investigated on a model 2-amino-4-methylpyridine scaffold, which illustrate potential pathways for the diversification of related structures.

Table 1: Late-Stage Functionalization Reactions on a 2-Aminopyridine Scaffold This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| C-6 Lithiation & Aldehyde Addition | 1. n-BuLi, Et₂O, -20 °C to -10 °C2. CH₃CHO, -78 °C | 1-hydroxypropyl | nih.gov |

| Fluorination of Hydroxyl Group | PBSF, Et₃N, (NEt₃)(HF)₃, CH₃CN | Fluoro | nih.gov |

| O-Alkylation (Methylation) | CH₃I, NaH, THF | Methoxy | nih.gov |

| O-Alkylation (Fluoroethylation) | BrCH₂CH₂F, NaH, THF | 2-fluoroethoxy | nih.gov |

| Deprotection of Pyrrole Group | NH₂OH·HCl, EtOH, H₂O, 110 °C | Amino (restored) | nih.gov |

These strategies highlight the versatility of the 2-aminopyridine core and provide a roadmap for creating diverse libraries of compounds for biological screening. The ability to perform these modifications late in the synthetic sequence significantly accelerates the drug discovery process.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Amino-3-ethylpyridin-4-ol, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the substitution pattern, and offers insight into the molecule's dynamic behavior.

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms in the molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For 2-Amino-3-ethylpyridin-4-ol, the COSY spectrum would be expected to show a key correlation between the methyl (CH₃, ~1.2 ppm) and methylene (B1212753) (CH₂, ~2.6 ppm) protons of the ethyl group. libretexts.org It would also reveal coupling between the two adjacent aromatic protons on the pyridine (B92270) ring (H-5 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to. wikipedia.org It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal for the ethyl's CH₂ group would show a correlation to the corresponding CH₂ carbon signal, and the aromatic protons would correlate to their respective ring carbons.

The methylene (CH₂) protons of the ethyl group correlating to ring carbons C-2, C-3, and C-4.

The amino (NH₂) protons correlating to carbons C-2 and C-3.

The aromatic proton at C-5 showing correlations to C-3, C-4, and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies atoms that are close in space, regardless of whether they are bonded. NOESY is instrumental in determining conformational preferences. It would be expected to show correlations between the protons of the ethyl group and the amino group, confirming their placement on adjacent ring positions (C-3 and C-2, respectively).

The following table summarizes the expected 2D NMR correlations for the structural assignment of 2-Amino-3-ethylpyridin-4-ol.

Interactive Table: Expected 2D NMR Correlations for 2-Amino-3-ethylpyridin-4-ol

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (Long-Range ¹³C) | NOESY Correlations (Spatially Close ¹H) |

| Ethyl-CH₃ | Ethyl-CH₂ | Ethyl-CH₃ | Ethyl-CH₂ | Ethyl-CH₂ |

| Ethyl-CH₂ | Ethyl-CH₃ | Ethyl-CH₂ | Ring C-2, Ring C-3, Ring C-4, Ethyl-CH₃ | Ethyl-CH₃, Amino-NH₂, Ring H-5 |

| Amino-NH₂ | - | - | Ring C-2, Ring C-3 | Ethyl-CH₂, OH |

| Ring H-5 | Ring H-6 | Ring C-5 | Ring C-3, Ring C-4, Ring C-6 | Ring H-6, Ethyl-CH₂ |

| Ring H-6 | Ring H-5 | Ring C-6 | Ring C-2, Ring C-4, Ring C-5 | Ring H-5 |

| Hydroxyl-OH | - | - | Ring C-3, Ring C-4, Ring C-5 | Amino-NH₂ |

Substituted hydroxypyridines can exist in equilibrium between different tautomeric forms. 2-Amino-3-ethylpyridin-4-ol can theoretically exist as the pyridin-4-ol form or its corresponding pyridin-4(1H)-one tautomer.

NMR spectroscopy is a primary method for investigating such equilibria. researchgate.netnih.gov The chemical shifts of the ring protons and, more definitively, the ring carbons and nitrogen are sensitive to the tautomeric state. scispace.comnih.gov For 4-hydroxypyridines, the pyridinol form is typically the major tautomer in most common NMR solvents. The presence of the intramolecular hydrogen bond between the 4-hydroxyl group and the pyridine nitrogen lone pair can be inferred from the chemical shift of the OH proton, which would likely appear as a broad signal at a downfield chemical shift. nih.gov Variable temperature NMR studies can also provide thermodynamic information about the equilibrium. researchgate.net

Furthermore, NMR, particularly through NOESY experiments and analysis of coupling constants, can reveal the preferred conformation of the ethyl group relative to the plane of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups and bonding within a molecule. nih.govedinst.com The spectra for 2-Amino-3-ethylpyridin-4-ol would be characterized by vibrations corresponding to its amino, hydroxyl, ethyl, and pyridine ring moieties. Assignments are typically made by comparison with known frequencies from similar molecules and supported by theoretical calculations. researchgate.netresearchgate.netijera.com

Key expected vibrational modes include:

O-H and N-H Stretching: Broad absorption bands in the FT-IR spectrum between 3500 and 3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, likely broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: Strong bands in the region of 1650-1450 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.

N-H Bending: A distinct band around 1600 cm⁻¹ is typically assigned to the scissoring (bending) vibration of the primary amino group.

C-O Stretching: A strong band corresponding to the phenolic C-O stretch is expected around 1250 cm⁻¹.

The following table details the anticipated vibrational frequencies and their assignments.

Interactive Table: Predicted Vibrational Frequencies for 2-Amino-3-ethylpyridin-4-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretching | Hydroxyl (-OH) | ~3400-3200 (broad) | FT-IR, Raman |

| N-H Stretching | Amino (-NH₂) | ~3500-3300 | FT-IR, Raman |

| C-H Stretching | Aromatic Ring | ~3100-3000 | FT-IR, Raman |

| C-H Stretching | Ethyl Group (-CH₂CH₃) | ~2980-2850 | FT-IR, Raman |

| N-H Bending | Amino (-NH₂) | ~1630-1590 | FT-IR |

| C=C, C=N Stretching | Pyridine Ring | ~1650-1450 | FT-IR, Raman |

| C-O Stretching | Phenolic C-O | ~1260-1200 | FT-IR |

| Ring Breathing | Pyridine Ring | ~1000-950 | Raman |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov For 2-Amino-3-ethylpyridin-4-ol, with a molecular formula of C₇H₁₀N₂O, HRMS is essential to distinguish it from other isomers or compounds with the same nominal mass. The precise measurement of the molecular ion peak would confirm the molecular formula.

Data Table: HRMS Data for 2-Amino-3-ethylpyridin-4-ol

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Nominal Mass | 138 |

| Calculated Monoisotopic Mass | 138.07931 |

| Expected [M+H]⁺ Ion | 139.08659 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgmdpi.com Analyzing the resulting fragment ions (product ions) provides a "fingerprint" that helps to elucidate the structure of the original molecule. chemguide.co.uk

For 2-Amino-3-ethylpyridin-4-ol, the fragmentation pattern would be characteristic of its structure. Plausible fragmentation pathways would include:

Loss of the ethyl group: Cleavage of the C-C bond between the ring and the ethyl group, resulting in a fragment ion corresponding to [M+H - C₂H₅]⁺.

Loss of methyl from the ethyl group: A common fragmentation for ethyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a [M+H - CH₃]⁺ ion.

Ring Fragmentation: The pyridine ring itself can fragment, leading to the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). researchgate.netsavemyexams.com

Interactive Table: Predicted MS/MS Fragmentation of 2-Amino-3-ethylpyridin-4-ol ([M+H]⁺ = 139.09)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 139.09 | •CH₃ (15.02) | 124.06 | [M+H - CH₃]⁺ |

| 139.09 | C₂H₄ (28.03) | 111.06 | [M+H - C₂H₄]⁺ (McLafferty-type rearrangement) |

| 139.09 | •C₂H₅ (29.04) | 110.05 | [M+H - C₂H₅]⁺ |

| 139.09 | CO (27.99) | 111.09 | [M+H - CO]⁺ |

| 139.09 | NH₃ (17.03) | 122.06 | [M+H - NH₃]⁺ |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

As of the current date, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has not yielded any specific X-ray diffraction data for the compound 2-Amino-3-ethylpyridin-4-ol. Consequently, detailed information regarding its solid-state molecular and crystal structure, such as its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles as determined by X-ray crystallography, is not available.

While X-ray diffraction is a primary and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, the absence of published data for 2-Amino-3-ethylpyridin-4-ol means that a definitive analysis of its crystal packing and intermolecular interactions cannot be provided at this time.

Future crystallographic studies would be necessary to elucidate these structural details. Such an investigation would provide invaluable insights into the molecule's conformation, hydrogen bonding networks, and other non-covalent interactions that govern its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying a range of molecular properties for compounds like substituted pyridines. scirp.org DFT calculations are foundational to understanding geometry, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy state. This stable three-dimensional structure is essential for predicting other molecular properties accurately. For flexible molecules, exploring the conformational landscape—the collection of all possible low-energy shapes (conformers)—is critical.

In studies of substituted pyridines, DFT methods are used to determine bond lengths, bond angles, and dihedral angles of the most stable conformer. For example, in related 2-amino-3-cyanopyridine (B104079) derivatives, DFT calculations have been used to perform molecular structure optimization to achieve a configuration with minimal free energy. scirp.orgnih.gov This process identifies the most probable structure of the molecule in the gaseous phase, which is the starting point for all other computational analyses.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A small gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness (S = 1/η). A soft molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / (2η)).

In studies of various pyridine (B92270) derivatives, DFT calculations have shown that the distribution of HOMO and LUMO densities highlights the active sites for electrophilic and nucleophilic attacks. For instance, in pyridine amide derivatives, FMOs are often distributed around the pyridine ring and its substituents, indicating these areas are crucial for chemical reactions. mdpi.com

Below is an illustrative table of global reactivity descriptors calculated for a representative pyridine derivative using DFT, demonstrating the typical data obtained from such an analysis.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Electronegativity | χ | (I+A)/2 | 4.00 |

| Chemical Hardness | η | (I-A)/2 | 2.25 |

| Chemical Softness | S | 1/η | 0.44 |

| Electrophilicity Index | ω | χ²/(2η) | 3.56 |

Note: The values in this table are hypothetical and serve as an example of typical results for a substituted pyridine.

DFT calculations are a powerful tool for predicting various types of spectra, which helps in the interpretation of experimental data.

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. These calculated frequencies and their corresponding intensities for Infrared (IR) and Raman spectra are invaluable for assigning the peaks observed in experimental spectra of complex molecules like substituted pyridines.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. This analysis provides insight into the electronic structure and can predict the color of the compound.

Magnetic Resonance Spectra (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). Comparing calculated shifts with experimental data can confirm molecular structures and assign specific signals to individual atoms.

Quantum Chemical Descriptors for Reactivity and Stability Assessments

Beyond the global descriptors derived from FMOs, quantum chemical calculations provide other key metrics for assessing reactivity and stability. The Molecular Electrostatic Potential (MEP) map is a valuable descriptor that illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom and oxygen-containing substituents are often identified as electron-rich, nucleophilic sites.

Tautomerism and Isomerism Studies using Quantum Chemical Methods

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyridin-4-ol compounds can exist in equilibrium with their keto tautomer, pyridin-4(1H)-one. Quantum chemical methods are essential for studying these equilibria. nih.govosi.lv

By calculating the total energies of each tautomer using DFT, researchers can predict their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable and thus the predominant form. Solvation models can also be incorporated to predict tautomeric preference in different solvents, as intermolecular interactions with the solvent can significantly influence the equilibrium. For many pyridinol derivatives, computational studies have been crucial in determining whether the hydroxy (enol) or the keto form is more stable under various conditions. nih.govorientjchem.orgnih.govmdpi.com

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular forces, particularly hydrogen bonds, play a critical role in the solid-state structure and physical properties of molecules like 2-Amino-3-ethylpyridin-4-ol, which has both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O).

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational methodology used to gain detailed insights into the structural, dynamic, and thermodynamic properties of molecular systems. mdpi.commdpi.com This technique models the interactions between atoms and molecules over time, providing a virtual window into their behavior at an atomic level. mdpi.com While specific MD simulation studies on 2-Amino-3-ethylpyridin-4-ol are not extensively documented in publicly available literature, this section outlines the principles and potential applications of this method for elucidating the compound's dynamic behavior and the significant influence of solvents.

Probing Dynamic Behavior

Key areas of investigation via MD simulations would include:

Conformational Analysis: Identifying the most stable conformations of the molecule in a vacuum and in different solvent environments.

Vibrational and Rotational Motions: Analyzing the flexibility of the pyridine ring and the movement of its substituents.

Intramolecular Interactions: Quantifying the strength and lifetime of internal hydrogen bonds that may form and influence the molecule's preferred shape.

Investigating Solvent Effects

The chemical behavior of a solute is profoundly influenced by its surrounding solvent. For a molecule like 2-Amino-3-ethylpyridin-4-ol, with its capacity for hydrogen bonding, solvent effects are particularly critical. Computational studies on analogous heterocyclic systems, such as aminopurines and aminopyrroles, have demonstrated that the solvent can significantly alter tautomeric stability and the electronic properties of functional groups. nih.govnih.govmdpi.com

MD simulations can model these solvent effects using two primary approaches:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box. This allows for a detailed analysis of the specific hydrogen bonding networks and the structure of the solvation shells around the solute molecule. nih.gov For 2-Amino-3-ethylpyridin-4-ol, this would reveal how water molecules orient themselves around the amino and hydroxyl groups.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govnih.govmdpi.com This method is computationally less expensive and is effective for studying how the polarity of the medium affects the stability of different tautomers or conformations. nih.gov

A central aspect to investigate for 2-Amino-3-ethylpyridin-4-ol would be its tautomeric equilibrium. The compound can exist in the pyridin-4-ol form or its pyridin-4-one tautomer. The relative stability of these forms is highly dependent on the solvent environment. Theoretical calculations on similar systems have shown that polar, protic solvents can stabilize one tautomer over another through specific hydrogen-bonding interactions. researchgate.net

Anticipated Research Findings

Based on studies of related compounds, hypothetical MD simulations on 2-Amino-3-ethylpyridin-4-ol would be expected to yield detailed information on its solvation structure and dynamics. The following table summarizes the type of data that could be generated from such theoretical investigations. It is important to note that this table is illustrative of the potential research outcomes and is not based on published experimental or simulation data for this specific compound.

| Simulation Parameter | Potential Finding for 2-Amino-3-ethylpyridin-4-ol | Significance |

| Radial Distribution Function (RDF) | Determination of the average distance and coordination number of solvent molecules (e.g., water) around the amino and hydroxyl groups. | Reveals the structure of the first and second solvation shells and the strength of solute-solvent interactions. |

| Hydrogen Bond Analysis | Calculation of the number and lifetime of hydrogen bonds between the compound and protic solvent molecules. | Quantifies the specific interactions that stabilize the solute in solution and influence its solubility and reactivity. |

| Tautomeric Free Energy Difference | Calculation of the relative free energy of the pyridin-4-ol versus the pyridin-4-one tautomer in various solvents (e.g., water, chloroform). | Predicts the predominant tautomeric form in different environments, which is crucial for understanding its chemical properties. |

| Dihedral Angle Distribution | Analysis of the rotational freedom and preferred orientations of the 3-ethyl substituent over the course of the simulation. | Characterizes the conformational flexibility of the molecule and identifies the most populated conformational states. |

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological activity or mechanistic insights for the chemical compound 2-Amino-3-ethylpyridin-4-ol .

Therefore, it is not possible to provide the detailed article as requested within the specified outline, which includes:

Exploration of Molecular Interactions with Biological Macromolecules

Structure-Activity Relationship (SAR) Studies

Investigation of Antioxidant Properties

Mechanistic Studies of Antimicrobial Action

No research data was found for this specific compound in relation to enzyme modulation, receptor binding, radical scavenging, or antibacterial mechanisms against any microbial strains. Further research is required to determine the biological properties and potential therapeutic applications of 2-Amino-3-ethylpyridin-4-ol.

Biological Activity and Mechanistic Insights

Mechanistic Studies of Antimicrobial Action

Antifungal Mechanisms against Fungal Species

No studies detailing the antifungal mechanisms of 2-Amino-3-ethylpyridin-4-ol against any fungal species could be identified. Research into its potential interactions with fungal cell membranes, key enzymes, or cellular pathways has not been published in the available scientific literature. Therefore, its activity, or lack thereof, as an antifungal agent remains uncharacterized.

Elucidation of Antiproliferative Mechanisms in Cellular Models

There is no available data from cellular models to elucidate any antiproliferative mechanisms of 2-Amino-3-ethylpyridin-4-ol.

No research has been published investigating the effect of 2-Amino-3-ethylpyridin-4-ol on cellular growth pathways. Consequently, there is no information on whether this compound can induce cell cycle arrest or interfere with signaling pathways essential for cell proliferation.

The ability of 2-Amino-3-ethylpyridin-4-ol to induce programmed cell death (apoptosis) has not been studied. There are no reports on its interaction with key apoptotic proteins such as caspases or members of the Bcl-2 family.

Biochemical Transformations and Metabolic Pathway Investigations in Biological Systems

No studies on the biochemical transformations or metabolic fate of 2-Amino-3-ethylpyridin-4-ol in any biological system have been documented. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, including potential metabolites formed through processes like oxidation or conjugation, is not available.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block for Complex Heterocyclic Systems

The structure of 2-Amino-3-ethylpyridin-4-ol makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites—the nucleophilic amino group, the acidic hydroxyl group, and the pyridine (B92270) ring itself—allows for a variety of chemical transformations. Aminopyridine scaffolds are frequently employed as foundational structures in organic synthesis. mdpi.com

Multicomponent reactions (MCRs) represent a powerful, efficient strategy for building molecular complexity from simple starting materials, and heterocyclic compounds like aminopyridines are ideal substrates. mdpi.comaablocks.com The general reactivity of aminohydroxypyridines involves condensation with various reagents to construct fused ring systems. For example, related aminopyridinols are key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The amino and hydroxyl groups can participate in cyclization reactions to form fused heterocycles such as pyranopyridines, chromenes, and pyrazolopyridines. nih.govfrontiersin.orgnih.gov

Research on analogous compounds demonstrates a range of synthetic possibilities. The synthesis of 2-aryl-4H-pyrano[2,3-b]pyridine-4-ones, for instance, has been achieved from related pyridone precursors. researchgate.net Similarly, various 2-amino-3-cyanopyridine (B104079) derivatives are synthesized from chalcones and malononitrile (B47326), showcasing the utility of the aminopyridine moiety in building complex scaffolds. ekb.eg Copper-catalyzed condensation reactions involving aminohydroxypyridines are also a common method for creating intricate molecular architectures. thieme-connect.de The ethyl group at the 3-position of 2-Amino-3-ethylpyridin-4-ol would offer steric and electronic influences on these transformations, potentially directing the regioselectivity of reactions and modifying the properties of the final products.

Table 1: Representative Synthetic Transformations of Aminopyridinol Analogues

| Starting Material Class | Reagents | Product Class | Application Area | Reference |

|---|---|---|---|---|

| Aminohydroxypyridines | Dicarbonyl compounds, Catalysts (e.g., CuI) | Fused Heterocycles | Organic Synthesis | thieme-connect.de |

| 2-Amino-6-methylpyridin-3-ol | Various precursors | Complex pharmaceuticals | Medicinal Chemistry | ontosight.ai |

| N-propargylic β-enaminones | Formamides | Substituted 2-Aminopyridines | Organic Synthesis | dicp.ac.cn |

| Aldehydes, Malononitrile, Phenols | Base catalyst | 2-Amino-4H-chromenes | Medicinal Chemistry | nih.gov |

Role in Catalysis: Design of Ligands for Homogeneous and Heterogeneous Catalytic Systems

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center, thereby tuning its reactivity, selectivity, and stability. rsc.orgethz.ch 2-Amino-3-ethylpyridin-4-ol is an excellent candidate for ligand development due to its multiple coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen. This arrangement allows it to act as a bidentate or potentially tridentate ligand, forming stable chelate complexes with a variety of transition metals.

Schiff base ligands derived from aminopyridines are widely studied for their catalytic applications. mdpi.com For example, ligands based on 2-amino-3-hydroxypyridine (B21099) have been used to synthesize organotin(IV) complexes with potential cytotoxic activity. researchgate.net The formation of a Schiff base by condensing the amino group with an aldehyde introduces an imine nitrogen, creating a robust multidentate ligand system capable of stabilizing metal ions in various oxidation states. These complexes are active in numerous catalytic transformations. mdpi.comresearchgate.net

The coordination chemistry of the closely related compound 4-Amino-5-methylpyridin-2-ol shows that it can act as a bidentate ligand, binding to metals through its hydroxyl oxygen and amino nitrogen. Such complexes are valuable in the development of new catalytic systems. Furthermore, copper(II) complexes bearing amino acid Schiff base ligands have demonstrated very high diastereoselectivity in olefin cyclopropanation. mdpi.com Given these precedents, ligands derived from 2-Amino-3-ethylpyridin-4-ol could be applied in both homogeneous and heterogeneous catalysis, with potential uses in oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.org

Table 2: Features of Related Aminopyridine-Based Ligands in Catalysis

| Ligand Precursor | Metal | Coordination Mode | Catalytic Application | Reference |

|---|---|---|---|---|

| 2-Amino-3-hydroxypyridine | Tin(IV) | Multidentate Schiff Base | Cytotoxic Agents | researchgate.net |

| 4-Amino-5-methylpyridin-2-ol | General Metals | Bidentate (O, N) | General Catalysis, MOFs | |

| Glycine-Schiff Bases | Copper(II) | Tridentate / Tetradentate | Olefin Cyclopropanation | mdpi.com |

| 2-amino-3-methylpyridine (B33374) | Silver(I) | Bridging Bidentate | N/A (Structural Study) | researchgate.net |

Contributions to Advanced Materials Research

The unique electronic structure of substituted aminopyridines makes them attractive targets for materials science research, particularly in optics and electronics. evitachem.com

The optical and electronic properties of aminopyridine derivatives are governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. This donor-acceptor arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical behaviors such as fluorescence. The synthesis and fluorescent properties of multisubstituted aminopyridines have been studied, revealing their potential as scaffolds for fluorescent probes. researchgate.net

The specific substitution pattern of 2-Amino-3-ethylpyridin-4-ol, with both an amino and a hydroxyl group, would significantly influence its electronic structure. rsc.orgacs.org The hydroxyl group can also act as an electron donor, enhancing the push-pull nature of the molecule. The ethyl group provides a modest inductive effect and steric bulk. By modifying these functional groups, it is possible to tune the absorption and emission wavelengths, as well as the quantum yield, making such compounds candidates for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications like frequency conversion and all-optical switching. scirp.orgwikipedia.org A key strategy for designing organic NLO molecules is to create a structure with strong electron donor and acceptor groups connected by a π-conjugated system (a D-π-A design). tcichemicals.comfrontiersin.org

2-Amino-3-ethylpyridin-4-ol fits this molecular design paradigm perfectly. The amino and hydroxyl groups act as electron donors, while the pyridine ring serves as the electron acceptor. This inherent electronic asymmetry is a prerequisite for second-order NLO activity. For third-order NLO effects, the key is high molecular polarizability, which is also favored by such push-pull systems.

Research into related compounds provides strong evidence for this potential. A salt made from 2-amino-4-methylpyridine (B118599), namely 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), was synthesized and investigated as a third-order NLO material. scirp.org Studies showed it possesses a wide transparency window and significant third-harmonic efficiency, making it a promising candidate for optical device applications. scirp.org This work highlights the promise of the broader class of aminopyridine derivatives for the development of advanced NLO materials.

Table 3: Research Findings for an Analogous NLO Material

| Compound | Crystal System | Transparency Window | Key Finding | Application | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | Monoclinic | 318–1100 nm | Exhibits third-order nonlinear optical susceptibility. | Optical Limiting, Photonics | scirp.org |

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

HPLC and LC-MS stand as the cornerstone techniques for the separation, identification, and quantification of 2-Amino-3-ethylpyridin-4-ol. The development of robust methods is critical for achieving the necessary selectivity and sensitivity.

Due to its polarity, traditional reversed-phase (RP) HPLC may offer limited retention for 2-Amino-3-ethylpyridin-4-ol. However, methods have been successfully developed for closely related polar compounds, such as aminopyridine isomers, often using C18 columns with aqueous-organic mobile phases containing additives to improve peak shape and retention. For instance, a method for the simultaneous determination of aminopyridine isomers has been established using a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727). Such an approach could be adapted for 2-Amino-3-ethylpyridin-4-ol, with optimization of the mobile phase pH and organic modifier concentration to achieve adequate retention and separation from matrix components.

Liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, which is crucial for complex sample matrices. An LC-MS/MS method for the quantification of amiridine, a structurally related aminopyridine, in human plasma has been developed using a C18 column and a mobile phase of methanol and formic acid in water researchgate.net. This demonstrates the feasibility of using LC-MS/MS for the sensitive detection of aminopyridine derivatives in biological fluids.

For highly polar compounds like 2-Amino-3-ethylpyridin-4-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

The utility of HILIC has been demonstrated for the separation of various polar compounds, including amino acids and other polar metabolites. The selection of the appropriate HILIC stationary phase (e.g., bare silica, amide, zwitterionic) and the optimization of mobile phase conditions, such as buffer pH and organic solvent content, are critical for achieving the desired separation. Given the presence of both an amino and a hydroxyl group, 2-Amino-3-ethylpyridin-4-ol is an ideal candidate for HILIC, which can offer superior retention and selectivity compared to reversed-phase methods.

A representative HILIC-MS method for a polar analyte might involve a gradient elution on an amide-based column, starting with a high percentage of acetonitrile and gradually increasing the aqueous component. This approach allows for the effective separation of polar compounds from less polar matrix components.

Table 1: Illustrative HPLC and HILIC Parameters for Aminopyridinol Analysis

| Parameter | Reversed-Phase HPLC (Hypothetical) | HILIC (Hypothetical) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Amide or Zwitterionic (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 15 min | 95-50% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry | Mass Spectrometry (ESI+) |

The quantification of 2-Amino-3-ethylpyridin-4-ol in complex matrices such as plasma, urine, or tissue extracts necessitates highly sensitive and selective validated methods. LC-MS/MS is the gold standard for such applications due to its ability to minimize matrix effects and provide low limits of detection (LOD) and quantification (LOQ).

A typical quantitative LC-MS/MS method involves protein precipitation or solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry. For instance, a validated LC-MS/MS method for the determination of nitrofuran metabolites in a complex biological matrix involved a derivatization step followed by analysis, achieving high sensitivity and accuracy researchgate.net. Similarly, methods for quantifying drugs in human plasma and urine often employ protein precipitation followed by LC-MS/MS analysis thermofisher.comnih.gov.

For 2-Amino-3-ethylpyridin-4-ol, a stable isotope-labeled internal standard would be ideal for accurate quantification, compensating for any variability in sample preparation and matrix effects. The development of a multiple reaction monitoring (MRM) method, by selecting specific precursor-to-product ion transitions, would ensure high selectivity and sensitivity.

Table 2: Key Parameters for a Validated Quantitative LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated by internal standard |

| Stability | Stable under various storage and processing conditions |

Electrochemical Analysis for Redox Behavior and Detection

Electrochemical techniques offer a valuable approach for investigating the redox properties of 2-Amino-3-ethylpyridin-4-ol and for developing sensitive detection methods. The presence of the electron-donating amino and hydroxyl groups on the pyridine (B92270) ring makes the compound susceptible to electrochemical oxidation.

Studies on the electrochemical oxidation of aminophenol isomers have shown that the relative positions of the amino and hydroxyl groups significantly influence the oxidation mechanism ua.esresearchgate.net. For 2-Amino-3-ethylpyridin-4-ol, the oxidation is likely to initiate at either the amino or the hydroxyl group, leading to the formation of reactive intermediates. Cyclic voltammetry can be employed to study the oxidation potential, reversibility of the redox process, and the stability of the generated species. The electrochemical behavior of aminophenols is often pH-dependent, and similar behavior can be expected for 2-Amino-3-ethylpyridin-4-ol.

The insights gained from electrochemical studies can be leveraged to develop sensitive analytical methods. Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be optimized for the quantitative determination of 2-Amino-3-ethylpyridin-4-ol. These methods can be particularly useful for rapid screening and for applications where chromatographic separation is not required.

Hyphenated Techniques for Comprehensive Profiling

For a comprehensive understanding of the metabolic fate or degradation pathways of 2-Amino-3-ethylpyridin-4-ol, hyphenated analytical techniques are indispensable. These methods combine the high separation power of chromatography or electrophoresis with the detailed structural information provided by mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the analysis of 2-Amino-3-ethylpyridin-4-ol, provided that the compound is derivatized to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens, such as those in amino and hydroxyl groups sigmaaldrich.comomicsonline.org. The resulting silylated derivative can be readily analyzed by GC-MS, providing characteristic fragmentation patterns that aid in structural elucidation and quantification. GC-MS is particularly useful for metabolic profiling studies in biological fluids nih.gov.

Capillary electrophoresis-mass spectrometry (CE-MS) is another valuable hyphenated technique, especially for the analysis of polar and charged compounds. Given that 2-Amino-3-ethylpyridin-4-ol can be protonated at the amino group, CE-MS offers an excellent platform for its separation and detection. CE provides high separation efficiency for isomers and closely related compounds, which would be beneficial for distinguishing 2-Amino-3-ethylpyridin-4-ol from potential metabolites or isomers nih.gov. The coupling of CE with MS allows for sensitive and selective detection, making it a suitable technique for analyzing complex biological samples with minimal sample preparation.

The integration of these advanced analytical methodologies provides a robust framework for the detailed investigation and quantification of 2-Amino-3-ethylpyridin-4-ol, from its fundamental physicochemical properties to its behavior in complex biological systems.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalization

The future exploration of 2-Amino-3-ethylpyridin-4-ol is intrinsically linked to the development of versatile and efficient synthetic methodologies. While foundational methods for pyridine (B92270) synthesis exist, future research should focus on novel strategies that allow for precise and diverse functionalization of the 2-Amino-3-ethylpyridin-4-ol core.

One promising avenue is the application of C-H activation strategies. This atom-economical approach allows for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. Research in this area could lead to the development of catalytic systems that selectively target specific positions on the 2-Amino-3-ethylpyridin-4-ol scaffold, enabling the rapid generation of a library of derivatives with varied substituents.

Furthermore, the development of multicomponent reactions (MCRs) presents another exciting frontier. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and sustainability. Designing novel MCRs that incorporate the 2-Amino-3-ethylpyridin-4-ol backbone or its precursors could streamline the synthesis of highly substituted and structurally diverse analogues.

Future synthetic efforts should also prioritize the development of stereoselective methodologies . Given that many biologically active molecules are chiral, the ability to control the three-dimensional arrangement of atoms in derivatives of 2-Amino-3-ethylpyridin-4-ol will be crucial for elucidating structure-activity relationships and developing potent and selective therapeutic agents.

Computational Design of Derivatives with Tuned Electronic and Stereochemical Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the rational design of 2-Amino-3-ethylpyridin-4-ol derivatives with tailored properties. By leveraging in silico tools, researchers can predict and understand the impact of structural modifications on the electronic and stereochemical characteristics of the molecule, thereby accelerating the discovery of compounds with desired functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of 2-Amino-3-ethylpyridin-4-ol and its derivatives. These studies can provide insights into the molecule's reactivity, stability, and intermolecular interactions. By systematically modifying the substituents on the pyridine ring and analyzing the resulting changes in electron density, orbital energies, and electrostatic potential, it will be possible to design analogues with fine-tuned electronic characteristics for specific applications, such as in materials science or as catalysts.

Molecular docking simulations will be instrumental in exploring the potential biological activities of 2-Amino-3-ethylpyridin-4-ol derivatives. By docking virtual libraries of these compounds into the active sites of various enzymes and receptors, researchers can identify potential drug targets and predict binding affinities. This in silico screening approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For instance, docking studies on analogous pyridine-based compounds have been used to design inhibitors for various enzymes.

Understanding the stereochemistry of 2-Amino-3-ethylpyridin-4-ol derivatives will be crucial, as different stereoisomers can exhibit vastly different biological activities. Computational methods can be used to predict the preferred conformations of these molecules and to study their interactions with chiral biological targets. This knowledge will be essential for the design of stereochemically pure compounds with enhanced potency and reduced off-target effects.

Deeper Elucidation of Biological Action Mechanisms and Pathway Interactions

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. innovations-report.comnih.gov Future research on 2-Amino-3-ethylpyridin-4-ol should therefore focus on a comprehensive investigation of its potential pharmacological effects and the elucidation of its underlying mechanisms of action.

Initial studies should involve broad biological screening of 2-Amino-3-ethylpyridin-4-ol and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels. This will help to identify potential therapeutic areas where this class of compounds may be effective. The known activities of other aminopyridines, such as antibacterial, anticancer, and anti-inflammatory effects, provide a logical starting point for these investigations. innovations-report.comresearchgate.net

Once promising biological activities are identified, the next crucial step will be to unravel the mechanism of action . This will involve a combination of experimental techniques, such as enzymatic assays, cell-based assays, and 'omics' technologies (genomics, proteomics, metabolomics). For example, if a derivative shows potent antibacterial activity, further studies would be needed to determine if it acts by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with other vital cellular processes. researchgate.net